molecular formula C8H6F2O2 B1610886 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole CAS No. 68119-29-9

2,2-Difluoro-5-methylbenzo[d][1,3]dioxole

Cat. No.: B1610886
CAS No.: 68119-29-9
M. Wt: 172.13 g/mol
InChI Key: QFRXRQJZRSSGQO-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-methylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzo[d][1,3]dioxole, where two hydrogen atoms are replaced by fluorine atoms at the 2,2-positions and a methyl group is attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole typically involves the fluorination of 5-methylbenzo[d][1,3]dioxole. One common method is the reaction of 5-methylbenzo[d][1,3]dioxole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle fluorinating agents and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-methylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2,2-Difluoro-5-methylbenzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: Lacks the methyl group at the 5-position.

    5-Methylbenzo[d][1,3]dioxole: Lacks the fluorine atoms at the 2,2-positions.

    2,2-Difluoro-5-aminobenzo[d][1,3]dioxole: Contains an amino group instead of a methyl group.

Uniqueness

2,2-Difluoro-5-methylbenzo[d][1,3]dioxole is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-5-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXRQJZRSSGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551739
Record name 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68119-29-9
Record name 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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